An In-depth Technical Guide to 4,4'-Bis(2,3-epoxypropoxy)biphenyl: Chemical Structure and Synthesis Pathways
An In-depth Technical Guide to 4,4'-Bis(2,3-epoxypropoxy)biphenyl: Chemical Structure and Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4,4'-Bis(2,3-epoxypropoxy)biphenyl. This biphenyl-based epoxy resin is a significant compound in polymer science, valued for the rigidity and stability imparted by its biphenyl backbone, which contributes to enhanced mechanical strength, thermal stability, and chemical resistance in resulting polymers.[1]
Chemical Structure and Identification
4,4'-Bis(2,3-epoxypropoxy)biphenyl is a diepoxide compound with the chemical formula C₁₈H₁₈O₄.[2] Its structure consists of a central biphenyl core with two glycidyl ether groups attached at the 4 and 4' positions.
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | 2-[[4-[4-(oxiran-2-ylmethoxy)phenyl]phenoxy]methyl]oxirane[2] |
| CAS Number | 2461-46-3 |
| Molecular Formula | C₁₈H₁₈O₄[2] |
| Molecular Weight | 298.33 g/mol |
| Canonical SMILES | C1C(O1)COC2=CC=C(C=C2)C3=CC=C(C=C3)OCC4CO4 |
| InChI Key | OZRVXYJWUUMVOW-UHFFFAOYSA-N[] |
Physicochemical Properties
The physical and chemical properties of 4,4'-Bis(2,3-epoxypropoxy)biphenyl are critical for its application in various fields, including the formulation of high-performance epoxy resins for electronics, aerospace, and automotive industries.[1]
Table 2: Physicochemical Data
| Property | Value | Source |
| Melting Point | 156 °C | [4] |
| Boiling Point | 473.6 °C at 760 mmHg | [4] |
| Density | 1.226 g/cm³ | [][4] |
| Flash Point | 171.5 °C | [4] |
| Topological Polar Surface Area | 43.5 Ų | [2][5] |
| XLogP3 | 2.9 | [2] |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 7 | [5] |
Synthesis Pathways
The primary industrial route for the synthesis of 4,4'-Bis(2,3-epoxypropoxy)biphenyl involves the reaction of 4,4'-biphenol with epichlorohydrin.[1] This can be achieved through either a one-step or a two-step process. The two-step method is often preferred as it allows for better control over the molecular weight distribution and can lead to a product with higher purity and a lower content of hydrolyzable chlorine, which is crucial for electronic-grade epoxy resins.
Two-Step Synthesis Pathway
The two-step synthesis involves an initial ring-opening etherification of 4,4'-biphenol with an excess of epichlorohydrin, followed by a dehydrochlorination ring-closure reaction in the presence of a base.
Experimental Protocols
The following is a detailed experimental protocol for the two-step synthesis of 4,4'-Bis(2,3-epoxypropoxy)biphenyl, based on established methodologies.
Materials and Equipment
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4,4'-Biphenol
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Epichlorohydrin
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Phase-transfer catalyst (e.g., benzyl trimethyl ammonium chloride)
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Sodium hydroxide (solid)
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Toluene
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Deionized water
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Three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser with a water trap
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Vacuum distillation apparatus
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High-performance liquid chromatography (HPLC) system
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Melting point apparatus
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Infrared spectrometer
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Nuclear magnetic resonance (NMR) spectrometer
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Mass spectrometer
Synthesis Procedure
Step 1: Ring-Opening Etherification
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In a three-necked flask, combine 20 grams of 4,4'-biphenol, 400 grams of epichlorohydrin, and 0.2 grams of benzyl trimethyl ammonium chloride as a phase-transfer catalyst.
-
With nitrogen protection, heat the mixture to 80 °C while stirring.
-
Maintain the reaction at this temperature for approximately 4 hours. Monitor the reaction progress by HPLC until the content of 4,4'-biphenol is less than 0.5% (mass percent).
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Once the reaction is complete, remove the excess epichlorohydrin by vacuum distillation. The final distillation temperature should reach 100 °C at a vacuum of 0.075 MPa.
Step 2: Ring-Closure Reaction
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To the reaction system containing the chlorohydrin intermediate, add 400 grams of toluene.
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Add 13 grams of solid sodium hydroxide in three portions while stirring.
-
Maintain the reaction at 80 °C for 1 hour.
-
Increase the temperature to 110 °C to reflux the toluene. Continuously remove the water generated during the reaction using a water trap.
-
Monitor the reaction by HPLC. The reaction is complete when the content of 4,4'-Bis(2,3-epoxypropoxy)biphenyl is greater than 99%. This typically takes around 8 hours.
Purification
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After the reaction is complete, wash the mother liquor with tap water and then with deionized water to remove the phase-transfer catalyst and any inorganic salts.
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Cool the mother liquor to precipitate the product.
-
Isolate the solid product by filtration or centrifugation.
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Dry the product under vacuum to obtain pure 4,4'-Bis(2,3-epoxypropoxy)biphenyl.
Characterization Data
The synthesized product can be characterized using various analytical techniques to confirm its structure and purity.
Table 3: Characterization Data
| Analysis | Result |
| Epoxide Value | 0.65 - 0.67 |
| Melting Range | 159.1 - 160.4 °C |
| Elemental Analysis (C) | Measured: 72.02%, Calculated: 72.5% |
| Elemental Analysis (H) | Measured: 6.03%, Calculated: 6.0% |
The infrared (IR) spectrum should show characteristic peaks for the epoxy group and the biphenyl structure. The ¹H-NMR and mass spectrometry data should also be consistent with the structure of 4,4'-Bis(2,3-epoxypropoxy)biphenyl.
Experimental Workflow
The overall workflow for the synthesis, purification, and characterization of 4,4'-Bis(2,3-epoxypropoxy)biphenyl is summarized in the following diagram.
